Tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate is a chemical compound belonging to the class of imidazolidine derivatives This compound is characterized by its tert-butyl group, cyanomethyl moiety, and a dioxo group within the imidazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a diamine with a diketone in the presence of tert-butyl carbamate. The reaction conditions often require the use of a strong acid catalyst and heating to facilitate the formation of the imidazolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its structural features allow it to bind to specific biological targets, making it useful in drug discovery and development.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create drugs with therapeutic effects.
Industry: In the industrial sector, this compound can be used as a chemical intermediate in the production of various materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate
Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate
6-tert-butyl-3-dicyanomethylene-1,2,4-triazine
Uniqueness: Tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate is unique in its structural features, particularly the presence of the dioxo group within the imidazolidine ring. This structural difference can influence its reactivity and biological activity compared to similar compounds.
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Properties
IUPAC Name |
tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-11(2,3)19-10(18)15-8(16)12(4,5)14(7-6-13)9(15)17/h7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJJXOKHRFPVCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1CC#N)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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